Cas no 1105202-22-9 ((2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one)

(2E)-1-[3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound featuring a conjugated enone scaffold linked to a piperidine-substituted 1,3,4-thiadiazole moiety. This structure confers potential reactivity and binding affinity, making it of interest in medicinal chemistry and pharmaceutical research. The presence of the thiadiazole ring enhances metabolic stability, while the α,β-unsaturated ketone group offers sites for nucleophilic addition or Michael reactions. The compound’s rigid framework and electron-rich heterocycles suggest utility as a precursor in targeted synthesis or as a ligand in catalyst design. Its well-defined stereochemistry (2E-configuration) ensures consistent reactivity profiles for further derivatization or biological evaluation.
(2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one structure
1105202-22-9 structure
Product Name:(2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
CAS No:1105202-22-9
MF:C17H19N3OS
MW:313.41726231575
CID:6511764
PubChem ID:44069019
Update Time:2025-06-19

(2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
    • AKOS024510956
    • (Z)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
    • (Z)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
    • 1105202-22-9
    • 1-(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
    • (2Z)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one
    • F5493-0072
    • Inchi: 1S/C17H19N3OS/c1-13-18-19-17(22-13)15-8-5-11-20(12-15)16(21)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3/b10-9-
    • InChI Key: NVSCPQFZJCKRCB-KTKRTIGZSA-N
    • SMILES: S1C(C)=NN=C1C1CN(C(/C=C\C2C=CC=CC=2)=O)CCC1

Computed Properties

  • Exact Mass: 313.12488341g/mol
  • Monoisotopic Mass: 313.12488341g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 74.3Ų

(2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one Pricemore >>

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(2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one Related Literature

Additional information on (2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one

Chemical Profile of (2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one (CAS No. 1105202-22-9)

The compound (2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one, identified by its CAS number 1105202-22-9, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings and functional groups makes it a versatile scaffold for developing novel therapeutic agents.

The core structure of this compound features a phenylprop-2-enone moiety linked to a piperidine ring, which is further substituted with a 5-methylthiadiazole group. This combination of heterocycles is not only chemically intriguing but also biologically relevant. The piperidine moiety is well-known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds, while the thiadiazole ring is frequently incorporated into drugs due to its broad spectrum of biological activities.

Recent studies have highlighted the importance of thiadiazole derivatives in the development of antimicrobial and anti-inflammatory agents. The 5-methylthiadiazole component in this compound is particularly noteworthy, as it has been shown to exhibit significant pharmacological properties. For instance, it can interact with various biological targets, including enzymes and receptors, which are crucial for modulating inflammatory responses and microbial growth.

In addition to its structural complexity, the compound's electronic properties are influenced by the presence of multiple double bonds and aromatic rings. These features contribute to its reactivity and potential for further chemical modification. Researchers have explored various synthetic pathways to derive analogs of this molecule, aiming to optimize its pharmacokinetic and pharmacodynamic profiles.

The pharmaceutical industry has shown particular interest in developing small molecules that can modulate neurological pathways. The piperidine-containing fragment of this compound is particularly relevant in this context, as piperidine derivatives are known to interact with neurotransmitter systems. This makes it a promising candidate for further investigation in the treatment of neurological disorders such as depression, anxiety, and neurodegenerative diseases.

Computational studies have also played a crucial role in understanding the behavior of this compound. Molecular modeling techniques have been employed to predict its binding affinity to various biological targets. These simulations have provided valuable insights into how the molecule interacts with proteins and enzymes, which are essential for designing more effective drugs.

Experimental validation of these computational findings has been conducted through various biochemical assays. These assays have confirmed that the compound exhibits inhibitory activity against several key enzymes involved in inflammation and microbial metabolism. This aligns with the growing body of evidence suggesting that thiadiazole derivatives can serve as potent scaffolds for drug development.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.

Once synthesized, the compound undergoes rigorous characterization using spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide detailed information about its molecular structure and confirm its identity before proceeding to biological testing.

Preclinical studies have been initiated to evaluate the safety and efficacy of this compound. These studies involve both in vitro assays using cell cultures and in vivo experiments using animal models. The results from these studies will provide critical data on its potential therapeutic applications and help determine whether it warrants further development into a clinical candidate.

The development of new pharmaceuticals is a complex process that requires collaboration across multiple disciplines. Chemists play a pivotal role in designing and synthesizing novel molecules like this one, while biologists focus on understanding their interactions with biological systems. Pharmacologists bridge these two fields by translating chemical properties into therapeutic outcomes.

As research continues to uncover new biological targets and mechanisms, compounds like (2E)-1-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one (CAS No. 1105202-22-9) will remain at the forefront of drug discovery efforts. Their unique structural features and promising pharmacological properties make them valuable tools for developing next-generation therapeutics.

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